N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 477318-72-2
Cat. No.: VC16181023
Molecular Formula: C22H18BrN5OS
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477318-72-2 |
|---|---|
| Molecular Formula | C22H18BrN5OS |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29) |
| Standard InChI Key | FVFIHOHKJVMAGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four distinct moieties:
-
1,2,4-Triazole core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4, providing sites for electrophilic substitution and hydrogen bonding .
-
Pyridin-4-yl group: A nitrogen-containing heterocycle contributing to π-π stacking interactions and solubility modulation .
-
p-Tolyl group: A methyl-substituted benzene ring enhancing lipophilicity and membrane permeability.
-
Thioether-linked acetamide: A sulfur-containing bridge connected to a 2-bromophenyl group, enabling nucleophilic reactivity and structural flexibility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈BrN₅OS |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4 |
| Topological Polar Surface Area | 106 Ų |
| LogP (XLogP3-AA) | 4.1 |
The compound’s moderate lipophilicity (LogP = 4.1) suggests balanced membrane permeability and solubility, critical for oral bioavailability .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis involves sequential functionalization of the triazole core:
-
Triazole Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted aldehydes under acidic conditions yields the 1,2,4-triazole scaffold.
-
Sulfur Incorporation: Reaction with chloroacetic acid derivatives introduces the thioether linkage, followed by amidation with 2-bromoaniline .
-
Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the pyridinyl and p-tolyl groups .
Key Challenges:
-
Low yields (~40–60%) in thioether formation due to steric hindrance.
-
Purification complexities arising from byproducts in multi-step reactions .
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.78 µM | Competitive ATP inhibition |
| COX-2 | 1.2 µM | Arachidonic acid blockade |
| Candida albicans | 12.5 µg/mL | Lanosterol demethylase inhibition |
Anti-Inflammatory Effects
The compound suppresses prostaglandin E₂ (PGE₂) synthesis by 75% at 10 µM in RAW264.7 macrophages, outperforming celecoxib (58% inhibition). This activity correlates with direct COX-2 binding, as confirmed by fluorescence quenching assays .
Antimicrobial Applications
Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL, attributed to disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition .
Computational and In Silico Insights
Molecular Dynamics Simulations
-
Binding Stability: 100-ns simulations reveal stable interactions with EGFR’s catalytic domain (RMSD < 2.0 Å), with persistent hydrogen bonds between the acetamide carbonyl and Met793 .
-
ADMET Profile: Predicted bioavailability score = 0.55; moderate hepatic toxicity risk (CYP3A4 inhibition) .
Figure 1: (A) Docking pose of the compound in EGFR (PDB: 1M17); (B) Pharmacophore model highlighting hydrogen bond acceptors (green) and hydrophobic regions (cyan).
Applications and Future Directions
Drug Development
The compound’s dual EGFR/COX-2 inhibition positions it as a candidate for combo therapies in inflammation-driven cancers. Analog optimization focusing on:
-
Bioavailability: Prodrug strategies for the thioether moiety.
-
Selectivity: Substituent variations to reduce off-target effects on CYP450 enzymes .
Diagnostic Imaging
Radiolabeling with ¹⁸F (t₁/₂ = 109.8 min) enables positron emission tomography (PET) imaging of PD-L1 expression in tumors, as demonstrated in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume